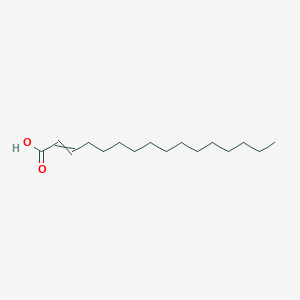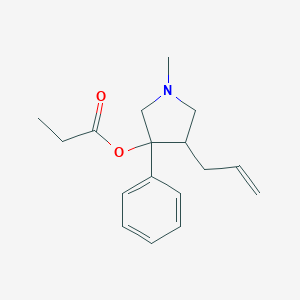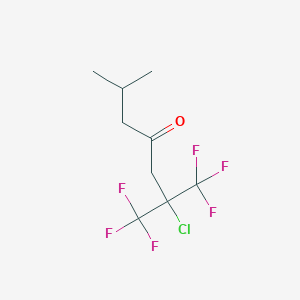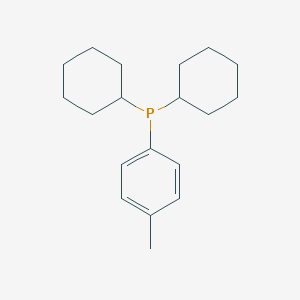
Dicyclohexyl-(P-tolyl)-phosphine
Descripción general
Descripción
“Dicyclohexyl-(P-tolyl)-phosphine” is a phosphine compound that contains two cyclohexyl groups and a p-tolyl group . Cyclohexyl is a cycloalkane with the formula C6H11 , and a p-tolyl group is a functional group related to toluene with the general formula CH3C6H4-R .
Synthesis Analysis
While specific synthesis methods for “Dicyclohexyl-(P-tolyl)-phosphine” are not available, phosphine compounds are often synthesized through various methods, including the reaction of phosphorus halides with metal alkoxides . The p-tolyl group can be introduced into compounds through Williamson etherification or C-C coupling reactions .Chemical Reactions Analysis
Phosphine compounds are known to participate in a variety of chemical reactions, including ligand exchange and oxidative addition reactions . The p-tolyl group can also undergo various reactions, such as nucleophilic substitutions .Aplicaciones Científicas De Investigación
Sonogashira Cross-Coupling : The water-soluble Pd complex of a derivative of dicyclohexyl-(P-tolyl)-phosphine facilitates efficient and sustainable Sonogashira cross-coupling, a key reaction in organic chemistry (Fleckenstein & Plenio, 2008).
Coordination Chemistry : A tricyclic PC3 phosphine derivative shows unusual coordination behavior and insertion reactions, making it a promising ligand for coordination chemistry (Hentschel et al., 2018).
Suzuki-Miyaura Coupling : Benzoferrocenyl dicyclohexyl phosphine effectively catalyzes palladium-catalyzed Suzuki-Miyaura coupling, yielding biaryl products (Thimmaiah & Fang, 2007).
Synthesis of Novel Compounds : Aryl(dicyclohexyl)phosphines are prepared by catalytic C-P bond-forming cross-coupling, offering potential applications in catalysis and synthesis (Hirai & Uozumi, 2017).
Intermediate in Synthesis : Chlorodi(o-tolyl)phosphine and lithium di(o-tolyl)phosphide serve as intermediates in tertiary diphosphines synthesis, useful in organic synthesis (Clark & Mulraney, 1981).
Palladium(I) Dimer Catalysis : A phosphine/arene-ligated Pd(I) dimer is a suitable precatalyst for Suzuki-Miyaura coupling reactions, showing enhanced reactivity (Barder, 2006).
Medicinal Applications : Gold complexes with phosphine ligands, including derivatives of dicyclohexyl-(P-tolyl)-phosphine, exhibit potential anti-cancer, antibacterial, antiparasitic, and anti-viral activities (Dominelli et al., 2018).
Antibacterial Activity : New dimeric and polymeric mercury(II) complexes of phosphonium ylide, related to dicyclohexyl-(P-tolyl)-phosphine, show antibacterial activity surpassing standard treatments (Sabounchei et al., 2017).
Catalysis in Suzuki Coupling : Tolylphosphines, similar to dicyclohexyl-(P-tolyl)-phosphine, demonstrate high efficiency in palladium-catalyzed Suzuki coupling reactions (Joshaghani et al., 2007).
Photophysical Properties : Gold(I) phosphine alkynyl complexes, potentially using dicyclohexyl-(P-tolyl)-phosphine derivatives, show interesting solid-state luminescence properties influenced by solvent interactions (Strelnik et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
dicyclohexyl-(4-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29P/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h12-15,17-18H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVOVJOFRHVNKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexyl-(P-tolyl)-phosphine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



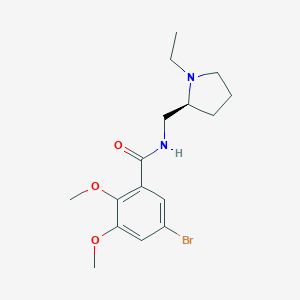
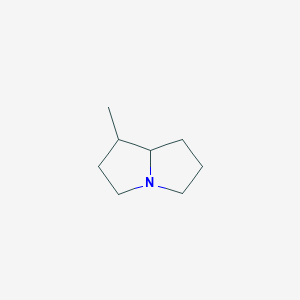
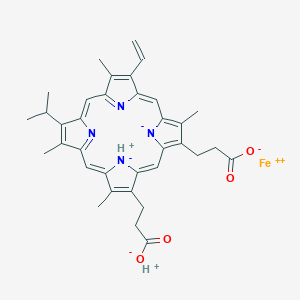
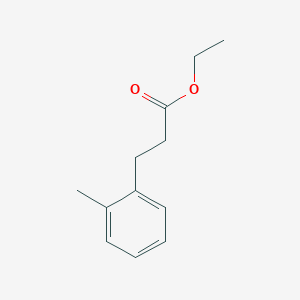
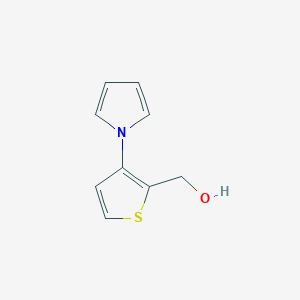
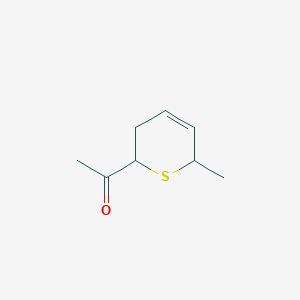
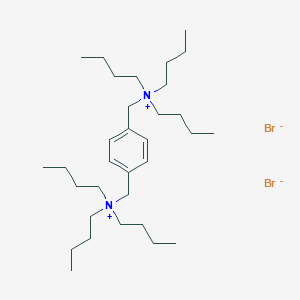
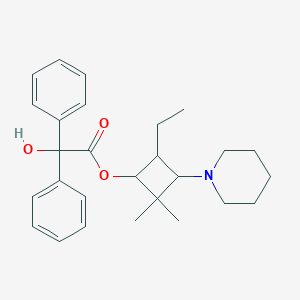
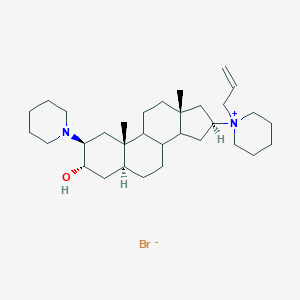
![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)
